molecular formula C10H17N3 B1433685 2-(1-ethyl-1H-imidazol-5-yl)piperidine CAS No. 1601232-25-0

2-(1-ethyl-1H-imidazol-5-yl)piperidine

Cat. No. B1433685
CAS RN: 1601232-25-0
M. Wt: 179.26 g/mol
InChI Key: ZPBHUFVRSMEBET-UHFFFAOYSA-N
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Description

“2-(1-ethyl-1H-imidazol-5-yl)piperidine” is a chemical compound with the molecular formula C10H17N3 . It is a derivative of piperidine and imidazole, two important classes of organic compounds .


Molecular Structure Analysis

The molecular structure of “2-(1-ethyl-1H-imidazol-5-yl)piperidine” consists of a piperidine ring attached to an imidazole ring via an ethyl chain . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered ring that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Therapeutic Potential of Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Piperidine Derivatives in Pharmaceuticals

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Piperidine Moiety

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Role in Multicomponent Reactions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(3-ethylimidazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-11-7-10(13)9-5-3-4-6-12-9/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHUFVRSMEBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-imidazol-5-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 2
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 3
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 4
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 5
2-(1-ethyl-1H-imidazol-5-yl)piperidine
Reactant of Route 6
2-(1-ethyl-1H-imidazol-5-yl)piperidine

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